Chemical structure and properties of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
Chemical structure and properties of 5-(2-Bromo-ethyl)-3-(2-bromophenyl)-isoxazole
CAS Registry Number: 1231243-94-9 Formula: C₁₁H₉Br₂NO Molecular Weight: 330.99 g/mol
Executive Summary
5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole is a bifunctional heterocyclic building block utilized primarily in the synthesis of complex pharmaceutical agents. Its structural value lies in its orthogonal reactivity profile : it possesses a highly reactive aliphatic electrophile (the bromoethyl group) and a stable aromatic electrophile (the ortho-bromophenyl group). This duality allows medicinal chemists to perform sequential, chemoselective functionalizations—typically derivatizing the alkyl chain via nucleophilic substitution (
This guide details the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in drug discovery campaigns, particularly for G-protein coupled receptor (GPCR) ligands and kinase inhibitors.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Physicochemical Profile
The molecule is a lipophilic solid characterized by the electron-deficient isoxazole core. The ortho-substitution on the phenyl ring introduces steric strain, forcing the phenyl ring to twist out of coplanarity with the isoxazole, which influences solubility and binding kinetics in protein pockets.
| Property | Value | Note |
| IUPAC Name | 5-(2-bromoethyl)-3-(2-bromophenyl)-1,2-oxazole | Systematic nomenclature |
| CAS Number | 1231243-94-9 | Unique identifier |
| Molecular Formula | C₁₁H₉Br₂NO | Hetero-bifunctional halide |
| Exact Mass | 330.9031 | Monoisotopic mass |
| LogP (Predicted) | ~3.8 - 4.2 | Highly lipophilic; requires organic solvents |
| TPSA | ~26 Ų | Low polar surface area (CNS penetrant potential) |
| H-Bond Donors/Acceptors | 0 / 2 | N and O of isoxazole |
Structural Geometry & Sterics
-
3-Position (o-Bromophenyl): The bromine atom at the ortho position creates significant steric bulk (
). This restricts rotation around the C3-Phenyl bond, often locking the conformation in a twisted state relative to the isoxazole plane. This is a critical design feature for inducing atropisomer-like selectivity in biological targets. -
5-Position (Bromoethyl): The two-carbon linker provides flexibility, allowing the terminal electrophile to "swing" and capture nucleophiles. The
-position of the leaving group relative to the aromatic isoxazole ring deactivates it slightly compared to an allylic bromide, but it remains highly active for chemistry.
Synthetic Pathways
The synthesis of 3,5-disubstituted isoxazoles is classically achieved via [3+2] dipolar cycloaddition . For this specific scaffold, the asymmetry requires a regioselective approach.
Primary Synthetic Workflow
The most robust route involves the generation of a nitrile oxide in situ from 2-bromobenzaldehyde oxime, which then reacts with a dipolarophile.
-
Oxime Formation: Condensation of 2-bromobenzaldehyde with hydroxylamine.[1][2]
-
Chloridoxime Generation: Chlorination using NCS (N-chlorosuccinimide) to form the hydroximoyl chloride.
-
[3+2] Cycloaddition: Base-mediated dehydrohalogenation generates the nitrile oxide, which undergoes cycloaddition with 3-butyn-1-ol .
-
Regioselectivity: The oxygen of the nitrile oxide preferentially attacks the more substituted carbon of the alkyne (or the sterics dictate the 3,5-isomer over the 3,4-isomer), yielding the 5-(hydroxyethyl) intermediate.
-
-
Appel Reaction: Conversion of the alcohol to the alkyl bromide using
and .
Visualization of Synthesis
The following diagram illustrates the stepwise construction of the scaffold.
Figure 1: Convergent synthesis via regioselective [3+2] cycloaddition and Appel bromination.[3][2][4][5]
Reactivity Profile & Experimental Protocols
Chemoselective Functionalization
The core utility of this molecule is the ability to react the two bromine atoms independently.
-
Reaction 1: Aliphatic Substitution (
). The alkyl bromide reacts at room temperature or mild heat (40-60°C) with amines, thiols, or alkoxides. The aromatic bromide is inert under these conditions. -
Reaction 2: Aromatic Coupling. Once the side chain is established, the aryl bromide is activated using Pd(0) catalysts (e.g.,
, ) for Suzuki-Miyaura or Buchwald-Hartwig couplings.
Protocol: Nucleophilic Substitution with Secondary Amines
Use case: Attaching a piperidine moiety (common in antipsychotic pharmacophores).
-
Dissolution: Dissolve 1.0 eq of 5-(2-bromoethyl)-3-(2-bromophenyl)isoxazole in anhydrous Acetonitrile (
). -
Base Addition: Add 3.0 eq of
or DIPEA to scavenge HBr. -
Nucleophile: Add 1.1 eq of the secondary amine (e.g., 4-piperidinyl-methanone).
-
Reaction: Stir at 60°C for 4-12 hours. Monitor via TLC/LCMS (Disappearance of SM peak at ~331 m/z).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
. -
Outcome: Yields the tertiary amine with the aryl bromide intact.
Reactivity Logic Map
Figure 2: Orthogonal reactivity pathways allowing sequential library generation.
Applications in Drug Discovery
This scaffold is a "privileged structure" mimic. The 3-phenylisoxazole core is a bioisostere for 3-phenylpyrazole and 3-phenylpyridine, commonly found in:
-
Dopamine/Serotonin Modulators: The 2-bromoethyl chain serves as a linker to attach a basic nitrogen (pharmacophore), mimicking the distance in Risperidone or Iloperidone analogs.
-
Kinase Inhibitors: The ortho-bromophenyl group can be coupled to form tricyclic systems or biaryls that occupy the hydrophobic pocket of kinases (e.g., p38 MAP kinase).
-
Factor Xa Inhibitors: Isoxazoles frequently serve as the central ring linking the S1 and S4 binding domains.
Safety & Handling
-
Hazards: As an alkyl bromide, this compound is a potential alkylating agent . It should be treated as a mutagen and a skin/eye irritant.
-
Lachrymator: Bromoethyl compounds can release HBr and possess lachrymatory properties similar to benzyl bromide.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Protect from light to prevent homolytic cleavage of the C-Br bond.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2736373, Ethyl 5-(2-bromoacetyl)isoxazole-3-carboxylate (Analogous Chemistry). PubChem.[3] Accessed March 4, 2026. Link
-
MDFCW Building Blocks. Product Data: 5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole (CAS 1231243-94-9).[6] Accessed March 4, 2026. Link
-
Zonouzi, A., et al. "(E)-2-Bromobenzaldehyde oxime."[2] Acta Crystallographica Section E, 2011.[2] (Precursor Synthesis).[5][7] Link
-
BenchChem. Technical Guide to Isoxazole Synthesis via Dipolar Cycloaddition. Accessed March 4, 2026. Link
Sources
- 1. (E)-2-Bromobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazole, 5-(4-bromophenyl)-3-phenyl- | C15H10BrNO | CID 835944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ChemTik Products [chemtik.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-(2-Bromoethyl)-3-(2-bromophenyl)isoxazole_1231243-94-9_B998323_ãè±èæ ååç½ã [mdfcw.com]
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